Phenyl 1-Thio-alpha-D-mannopyranoside Tetrabenzoate
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Overview
Description
Phenyl 1-Thio-alpha-D-mannopyranoside Tetrabenzoate is a complex organic compound characterized by multiple stereocenters and functional groups This compound is notable for its intricate structure, which includes benzoyloxy and phenylsulfanyl groups attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 1-Thio-alpha-D-mannopyranoside Tetrabenzoate typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the oxane ring are protected using benzoyl chloride in the presence of a base such as pyridine.
Introduction of Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction using phenylthiol and a suitable leaving group.
Formation of the Benzoate Ester: The final step involves esterification of the hydroxymethyl group with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 1-Thio-alpha-D-mannopyranoside Tetrabenzoate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with new functional groups replacing the benzoyloxy groups.
Scientific Research Applications
Phenyl 1-Thio-alpha-D-mannopyranoside Tetrabenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Phenyl 1-Thio-alpha-D-mannopyranoside Tetrabenzoate involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4S,5S,6R)-3,4,5-Tribenzoyloxy-6-methylsulfanyloxan-2-yl]methyl benzoate
- [(2R,3R,4S,5S,6R)-3,4,5-Tribenzoyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate
Uniqueness
Phenyl 1-Thio-alpha-D-mannopyranoside Tetrabenzoate is unique due to the presence of both benzoyloxy and phenylsulfanyl groups, which impart distinct chemical properties
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-phenylsulfanyloxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32O9S/c41-36(27-16-6-1-7-17-27)45-26-32-33(47-37(42)28-18-8-2-9-19-28)34(48-38(43)29-20-10-3-11-21-29)35(49-39(44)30-22-12-4-13-23-30)40(46-32)50-31-24-14-5-15-25-31/h1-25,32-35,40H,26H2/t32-,33-,34+,35+,40-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHXMOXAHUOIQL-KBMWRBNJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)SC3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)SC3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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